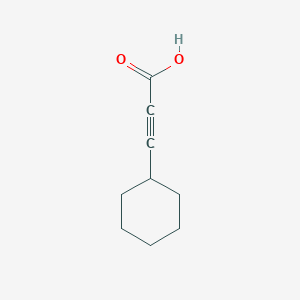

3-Cyclohexylpropiolic acid

CAS No.: 4361-27-7

Cat. No.: VC3851446

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4361-27-7 |

|---|---|

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 3-cyclohexylprop-2-ynoic acid |

| Standard InChI | InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11) |

| Standard InChI Key | KMRBXDYETYBRAQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C#CC(=O)O |

| Canonical SMILES | C1CCC(CC1)C#CC(=O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula C₉H₁₆O₂ corresponds to a molar mass of 156.22 g/mol. Key spectral data include:

-

¹H-NMR (CDCl₃): δ 9.74 (1H, br, -COOH), 2.34 (2H, t, J=6.2 Hz), and signals for cyclohexyl protons between δ 0.85–1.71 .

Thermodynamic and Solubility Profiles

| Property | Value |

|---|---|

| Density | 1.006 g/cm³ |

| Melting Point | 14–17°C |

| Boiling Point | 276.5°C at 760 mmHg |

| Flash Point | 131.5°C |

| Water Solubility | Insoluble |

| pKa | 4.91 (25°C) |

| Refractive Index | 1.468 |

The compound’s low water solubility and moderate lipophilicity (logD₇.₄ ≈ 1.25–9.19) facilitate its use in lipid-rich environments .

Synthesis and Industrial Production

Patent-Pending Hydrogenation-Oxidation Method

A 2019 Chinese patent (CN109824502A) outlines a high-yield synthesis route :

-

Oxidation: Cinnamic acid reacts with oxygen/air in alkaline solution (NaOH/H₂O) catalyzed by silver-carbon at 40°C.

-

Hydrogenation: The crude cinnamate solution undergoes hydrogenation with ruthenium C catalyst at 125°C and 2 MPa H₂.

Key Advantages:

-

Eliminates post-oxidation purification (acidification, decoloration).

Comparative Synthesis Conditions

| Parameter | Example 1 (O₂) | Example 2 (Air) | Example 3 (Scaled) |

|---|---|---|---|

| Catalyst (Ag-C) | 2 g | 2 g | 6 g |

| Reaction Time | 2 h | 2.5 h | 2.5 h |

| Yield | 90% | 86.8% | 92.5% |

Air-based oxidation reduces yield by 3–5% due to slower kinetics .

Pharmaceutical Applications

Anticancer Agents

Ester derivatives of 3-cyclohexylpropanoic acid exhibit potent antiproliferative effects:

-

n-Butyl ester (1e): 24-h IC₅₀ of 6.7 µM against human glioma (U251), surpassing cisplatin’s efficacy .

-

Mechanism: Induces ROS-mediated apoptosis, G0/G1 cell cycle arrest, and DNA fragmentation .

Prodrug Design

(S,S)-Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters show promise as leukemic therapies. A validated UHPLC-MS/MS method quantifies serum concentrations as low as 1.3 ng/mL, critical for pharmacokinetic studies .

Material Science and Industrial Uses

Polymer Chemistry

The cyclohexyl group enhances thermal stability in specialty polymers, ideal for high-performance adhesives and coatings .

Flavor and Fragrance Synthesis

3-Cyclohexylpropanoic acid serves as a precursor for pineapple ester (allyl cyclohexylpropionate), imparting fruity notes in food and cosmetics .

Analytical and Characterization Methods

Lipophilicity Assessment

Chromatographic parameters (CHI₀) correlate with logD₇.₄ values, enabling predictive modeling for metabolite behavior :

where = carbon count between amine groups .

UHPLC-MS/MS Quantification

-

Column: C18 (2.1 × 50 mm, 1.7 µm).

-

LOQ: 1.3 ng/mL for DE-EDCP (prodrug) and 0.3 µg/mL for EDCP (metabolite) .

| Hazard Statement | Safety Precaution |

|---|---|

| Harmful if swallowed (R22) | Use gloves/eye protection (S37/39) |

| Skin/eye irritant (R36/37/38) | Immediate rinsing (S26) |

Environmental Impact

Classified as WGK Germany 3, indicating severe aquatic toxicity. Requires inert storage to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume